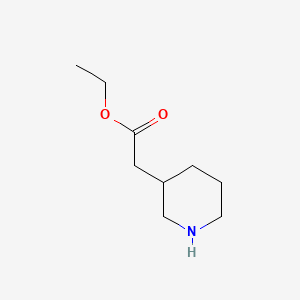

Ethyl 2-(piperidin-3-yl)acetate

Description

Ethyl 2-(piperidin-3-yl)acetate is a heterocyclic ester featuring a piperidine ring substituted at the 3-position with an acetoxyethyl group. This compound is widely utilized in medicinal chemistry as a key intermediate in the synthesis of biologically active molecules, particularly in the development of enzyme inhibitors and receptor antagonists . Its stereochemistry (e.g., (S)- and (R)-enantiomers) is critical for modulating interactions with biological targets, as seen in the synthesis of allosteric inhibitors of mutant isocitrate dehydrogenase .

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-piperidin-3-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-12-9(11)6-8-4-3-5-10-7-8/h8,10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFIWCWTENIBKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80983549 | |

| Record name | Ethyl (piperidin-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80983549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64995-88-6 | |

| Record name | Ethyl (piperidin-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80983549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(piperidin-3-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Piperidin-3-yl vs. Piperidin-4-yl Derivatives

Ethyl 2-(piperidin-3-yl)acetate is often compared to its positional isomer, ethyl 2-(piperidin-4-yl)acetate (CAS 1126-09-6), which differs in the substitution position on the piperidine ring. Key distinctions include:

- Synthetic Utility: The 3-yl derivative is preferred in asymmetric synthesis due to its chiral center, enabling enantioselective binding to enzymes . In contrast, the 4-yl isomer is less conformationally constrained, making it a flexible scaffold for non-chiral intermediates .

- Physical Properties :

| Property | This compound (HCl salt) | Ethyl 2-(piperidin-4-yl)acetate (HCl salt) |

|---|---|---|

| Melting Point | 132–134°C | Not reported |

| Optical Rotation (20°C) | −9.7° (1 g/100 mL in methanol) | N/A (achiral) |

Stereoisomers: (S)- vs. (R)-Enantiomers

The enantiomers of this compound exhibit distinct pharmacological profiles:

- (S)-Enantiomer : Used in the synthesis of PRMT5-substrate adaptor inhibitors, where stereochemistry enhances binding affinity .

- (R)-Enantiomer : Demonstrated utility in LPAR1 antagonists, with modified pharmacokinetic properties .

- Synthesis : Resolution via chiral HPLC or asymmetric reductive alkylation achieves >95% enantiomeric excess (ee) .

Heterocyclic Esters with Alternative Rings

Pyridine-Based Analogs

2-(Pyridin-3-yl)acetic acid (CAS 501-81-5) shares structural similarity but lacks the saturated piperidine ring. Key differences:

- Reactivity : The aromatic pyridine ring increases electron-withdrawing effects, reducing ester hydrolysis rates compared to the piperidine analog .

- Safety Profile : Pyridine derivatives exhibit higher acute toxicity (e.g., H319: serious eye irritation) , whereas piperidinyl esters are generally less hazardous .

Pyrimidine-Based Esters

This modification enhances hydrogen-bonding capacity, making it suitable for antimetabolite drug design .

Modified Derivatives: Functional Group Additions

Boc-Protected Derivatives

This contrasts with the unprotected amine in the parent compound, which requires HCl salt formation for handling .

Peptide-Conjugated Derivatives

Such modifications highlight the versatility of the this compound core in generating target-specific agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.